molecular formula C9H15ClN2O2S B13597921 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride

Cat. No.: B13597921
M. Wt: 250.75 g/mol
InChI Key: BPUZVQUMYCCESB-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline is sulfonated to form sulfanilamide.

    Alkylation: Sulfanilamide is alkylated with 2-chloroethylamine to introduce the methylaminoethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylaminoethyl)benzene-1,2-diol: Known for its role as a catecholamine and its biological activity.

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

Uniqueness

4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a methylaminoethyl substituent makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

4-[2-(methylamino)ethyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11-7-6-8-2-4-9(5-3-8)14(10,12)13;/h2-5,11H,6-7H2,1H3,(H2,10,12,13);1H

InChI Key

BPUZVQUMYCCESB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)S(=O)(=O)N.Cl

Origin of Product

United States

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